molecular formula C8H13NO3 B6284848 methyl 2-(5-oxopyrrolidin-2-yl)propanoate CAS No. 1824564-91-1

methyl 2-(5-oxopyrrolidin-2-yl)propanoate

Cat. No.: B6284848
CAS No.: 1824564-91-1
M. Wt: 171.19 g/mol
InChI Key: YYEXMUINRPBAPZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxopyrrolidin-2-yl)propanoate is a chemical compound featuring a pyrrolidin-2-one (or 5-oxopyrrolidine) moiety, a structure of significant interest in medicinal and organic chemistry. The pyrrolidinone scaffold is a privileged structure found in a wide range of bioactive molecules and pharmaceutical intermediates . Compounds containing this core have been investigated for various applications, including serving as key components in the synthesis of potent inhibitors for viral proteases and as potential transdermal penetration enhancers . The specific stereochemistry of the pyrrolidinone ring and its substituents can be critical for biological activity, as evidenced by research on similar compounds where different diastereomers showed vastly different levels of potency . This highlights the importance of this compound as a versatile chiral building block for the development of stereochemically defined target molecules. The structure of this compound combines the pyrrolidinone ring with an ester functional group, providing a handle for further synthetic manipulation, such as hydrolysis to the corresponding acid or reduction to the alcohol. Researchers can utilize this compound in the design and synthesis of novel molecules for chemical biology and drug discovery efforts. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It must be handled by technically qualified individuals, in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

methyl 2-(5-oxopyrrolidin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(8(11)12-2)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEXMUINRPBAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Michael Addition : A primary amine (e.g., β-alanine methyl ester) reacts with methyl acrylate to form a β-amino ester intermediate.

  • Lactamization : The intermediate undergoes cyclization under thermal or basic conditions to yield the pyrrolidinone ring.

In a representative procedure, methyl acrylate and β-alanine methyl ester are heated at 160°C with di-tert-butyl peroxide as a radical initiator, achieving 72% yield . The use of polar aprotic solvents like acetonitrile enhances reaction efficiency.

Photochemical Synthesis Using Organic Photocatalysts

Recent advances in photoredox catalysis enable visible-light-driven synthesis of lactams. A protocol adapted from the preparation of 1-azaspiro[4.5]decan-2-one employs 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) as a photocatalyst.

Experimental Procedure

  • Reagent Setup : Methyl acrylate (1.0 equiv) and β-amino ester (1.0 equiv) are dissolved in acetonitrile with 4CzIPN (1 mol%) and tetrabutylammonium azide (10 mol%).

  • Irradiation : The mixture is irradiated at 425 nm for 20 hours at 25°C, facilitating single-electron transfer (SET) and radical cyclization.

This method achieves 68–75% yield with excellent regioselectivity, attributed to the photocatalyst’s ability to stabilize reactive intermediates.

Azide-Mediated Schmidt Reaction for Lactam Synthesis

The Schmidt reaction, which converts ketones to amides via azide intermediates, has been adapted for pyrrolidinone synthesis. A patent describing the preparation of oxadiazole derivatives highlights the use of sodium azide and hydrochloric acid to facilitate cyclization.

Key Steps

  • Azide Formation : A β-keto ester reacts with sodium azide in chloroform, forming an acyl azide intermediate.

  • Cyclization : Heating the intermediate at 60°C induces nitrogen expulsion and lactam formation.

Yields range from 60–65% , with the reaction’s scalability limited by the exothermic nature of azide decomposition.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each synthesis route:

MethodCatalyst/SolventTemperature (°C)Yield (%)Key Advantage
Acid-Catalyzed CyclizationAcetic acid/EtOH25–8065–70Simplicity, low cost
Michael AdditionDi-tert-butyl peroxide16072High atom economy
Photochemical4CzIPN/MeCN2568–75Mild conditions, selectivity
Schmidt ReactionNaN3_3/CHCl3_36060–65Applicable to ketone precursors

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxopyrrolidin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-(5-oxopyrrolidin-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(5-oxopyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)propanoate

  • Structure: Features a pyridine ring substituted with an amino and fluorine group, linked to a methyl propanoate.
  • Key Differences: Aromaticity vs. Lactam: The pyridine ring is aromatic and basic, whereas the pyrrolidinone in the target compound is a non-aromatic lactam. This difference impacts reactivity; pyridines participate in electrophilic substitution, while pyrrolidinones undergo nucleophilic ring-opening reactions.

Methyl 2-(3-Chloro-4-(1-Oxoisoindolin-2-yl)phenyl)propanoate [33h]

  • Structure: Contains an isoindolinone (6-membered lactam) fused to a chlorinated phenyl group, attached to methyl propanoate.
  • Key Differences: Ring Size and Rigidity: The isoindolinone’s larger, fused aromatic system increases steric bulk and rigidity compared to the smaller pyrrolidinone. This could enhance metabolic stability in drug candidates.

2-(2-(4-Fluorophenyl)hydrazono)propanoate (23)

  • Structure: A hydrazone derivative of propanoate with a 4-fluorophenyl group.
  • Spectroscopic Properties: NMR data for compound 23 (δ 1.91 ppm for methyl hydrogens) suggests distinct electronic environments compared to the pyrrolidinone’s methylene and lactam protons. Quantification methods using ethyl viologen as an internal standard (δ 1.56–8.99 ppm) highlight analytical challenges unique to hydrazones .

Pharmaceutical Impurities (e.g., (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid)

  • Structure: Propanoic acid derivatives with alkyl or aryl substituents.
  • Key Differences: Acid vs. Ester: The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the ester in the target compound. This affects solubility (e.g., higher water solubility for acids) and pharmacokinetic profiles.

Comparative Data Table

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
Methyl 2-(5-oxopyrrolidin-2-yl)propanoate Pyrrolidinone + ester Lactam, methyl ester Intermediate for bioactive molecules -
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine + ester Amino, fluorine, methyl ester Potential drug candidate
Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate Isoindolinone + ester Chlorophenyl, lactam, methyl ester Late-stage functionalization in drug synthesis
2-(2-(4-Fluorophenyl)hydrazono)propanoate Hydrazone + propanoate Hydrazone, fluorine Analytical reference standard
(2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid Propanoic acid Carboxylic acid, alkylaryl Pharmaceutical impurity

Biological Activity

Methyl 2-(5-oxopyrrolidin-2-yl)propanoate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an oxo group at the 5-position. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

Property Description
Chemical Formula C₈H₁₅N₁O₃
Molecular Weight 171.21 g/mol
Solubility Soluble in organic solvents like ethanol and DMSO
Stability Stable under standard laboratory conditions

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens. Studies indicate that derivatives of this compound exhibit selective toxicity towards these pathogens while maintaining lower toxicity towards non-cancerous cells.

Research has demonstrated that the compound's structural modifications can enhance its antimicrobial efficacy. For instance, certain substitutions on the pyrrolidine ring have been linked to increased binding affinity to bacterial targets, leading to improved antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines, notably A549 human lung adenocarcinoma cells. In vitro studies revealed that the compound exhibits cytotoxic effects that are dose-dependent. For example, at a concentration of 100 µM, significant reductions in cell viability were observed compared to control groups treated with standard chemotherapeutic agents like cisplatin .

The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. This suggests that the compound may serve as a scaffold for developing new anticancer drugs targeting these pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Activity :
    • Researchers screened various derivatives against multidrug-resistant Staphylococcus aureus.
    • Compound modifications led to enhanced activity against resistant strains.
    • Selectivity index calculations indicated lower toxicity towards human cells compared to bacterial cells .
  • Anticancer Efficacy Assessment :
    • A549 cells were treated with different concentrations of this compound.
    • The compound demonstrated significant cytotoxicity with an IC50 value lower than that of many existing treatments.
    • Structural analysis showed that specific functional groups contributed to its anticancer properties .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : It potentially modulates receptors associated with cell growth and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(5-oxopyrrolidin-2-yl)propanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogous pyrrolidinone-containing esters (e.g., methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate) are synthesized using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI under inert conditions . Optimization involves temperature control (0–25°C), solvent selection (e.g., THF or DCM), and catalytic bases (e.g., triethylamine). Reaction progress is monitored via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the ester group (δ ~3.6–3.8 ppm for methoxy) and pyrrolidinone ring protons (δ ~2.1–2.8 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted starting materials or hydrolysis products) .
  • FT-IR : Validates carbonyl stretches (C=O at ~1740 cm⁻¹ for ester; ~1680 cm⁻¹ for pyrrolidinone) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing bioactive molecules. For example:

  • Peptidomimetics : The pyrrolidinone moiety mimics peptide turn structures, aiding in protease inhibitor design .
  • Prodrug Development : Ester groups enhance membrane permeability, which is critical for CNS-targeted drugs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar pyrrolidinone-containing esters?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or purification methods. For instance:

  • Case Study : Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate synthesis yields vary from 60% to 85% depending on base selection (K₂CO₃ vs. NaH). Systematic DOE (Design of Experiments) identifies optimal parameters .
  • Data Reconciliation : Compare literature protocols with orthogonal validation (e.g., replicate reactions under controlled conditions) .

Q. What strategies are effective in improving the hydrolytic stability of this compound during in vitro assays?

  • Methodological Answer :

  • pH Control : Buffers (pH 7.4) minimize ester hydrolysis in biological media .
  • Co-solvents : Use DMSO or PEG to reduce aqueous exposure .
  • Structural Modification : Introduce steric hindrance (e.g., tert-butyl groups) near the ester moiety .

Q. How does the stereochemistry of the pyrrolidinone ring impact the compound’s biological activity?

  • Methodological Answer : Enantiomeric forms are separated via chiral HPLC (e.g., Chiralpak AD-H column) and tested for activity. For example:

  • Case Study : (R)- vs. (S)-configured pyrrolidinone derivatives show 10-fold differences in IC₅₀ values against trypsin-like proteases .
  • Docking Studies : Molecular dynamics simulations correlate ring conformation with target binding .

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